4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10FNO3S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity balance. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis from sulfonates or sulfonic acids. This method involves mild reaction conditions using readily available reagents . The process typically includes the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using a chlorine-fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to enhance the efficiency of the chlorine-fluorine exchange reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether in acetonitrile.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives .
Scientific Research Applications
4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group, which can react with nucleophilic amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the formation of covalent probes for studying protein function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of a dimethylcarbamoyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: Another similar compound with a chlorosulfonyl group.
Uniqueness
4-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of the dimethylcarbamoyl group and the sulfonyl fluoride group, which provides a distinct balance of stability and reactivity. This makes it particularly useful in applications requiring selective covalent interactions with proteins .
Properties
Molecular Formula |
C9H10FNO3S |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(dimethylcarbamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3 |
InChI Key |
HIEJGWRYOQAYTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
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